molecular formula C10H20N2O B3510253 N-[2-(piperidin-1-yl)ethyl]propanamide

N-[2-(piperidin-1-yl)ethyl]propanamide

Cat. No.: B3510253
M. Wt: 184.28 g/mol
InChI Key: UORSJOLJOHEDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Piperidin-1-yl)ethyl]propanamide is a propanamide derivative featuring a piperidine-substituted ethylamine moiety. For instance, in , this group is incorporated into compound 37 (2-(3-Benzoylphenyl)-N-(1H-indol-6-yl)-N-(2-(piperidin-1-yl)ethyl)propanamide), which was synthesized as part of a series targeting Gli1-mediated transcription in the Hedgehog pathway . This structural feature is critical in medicinal chemistry for modulating drug solubility, bioavailability, and target engagement.

Properties

IUPAC Name

N-(2-piperidin-1-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(13)11-6-9-12-7-4-3-5-8-12/h2-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORSJOLJOHEDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-1-yl)ethyl]propanamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method is the reaction of piperidine with 2-bromoethyl propanoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-(piperidin-1-yl)ethyl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a tool for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Structural Impact on Yield : Simpler substituents (e.g., propyl in compound 42 ) correlate with higher synthetic yields (81%), while bulkier groups (e.g., piperidinylethyl in 37 ) reduce yields (63%) due to steric or reactivity challenges .

Lipophilicity and Solubility: Piperidine’s nonpolar nature increases lipophilicity compared to morpholine (compound 38), which contains a polar oxygen atom. Ramelteon’s logP (2.4) suggests moderate lipophilicity, likely comparable to piperidine-containing analogs .

Biological Relevance :

  • The indole and benzoylphenyl moieties in compounds are linked to Gli1 inhibition, critical in cancer therapeutics .
  • The fentanyl analog () highlights the role of fluorinated aromatics and piperidine in opioid receptor binding .

Physicochemical and Pharmacokinetic Considerations

  • Piperidine vs. Morpholine : Piperidine’s higher basicity (pKa ~11 vs. morpholine’s ~8.3) may enhance membrane permeability but reduce solubility in acidic environments .
  • LogP Trends : Ramelteon’s logP (2.4) aligns with CNS-active drugs, suggesting that piperidine-containing analogs might exhibit similar pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperidin-1-yl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(piperidin-1-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.